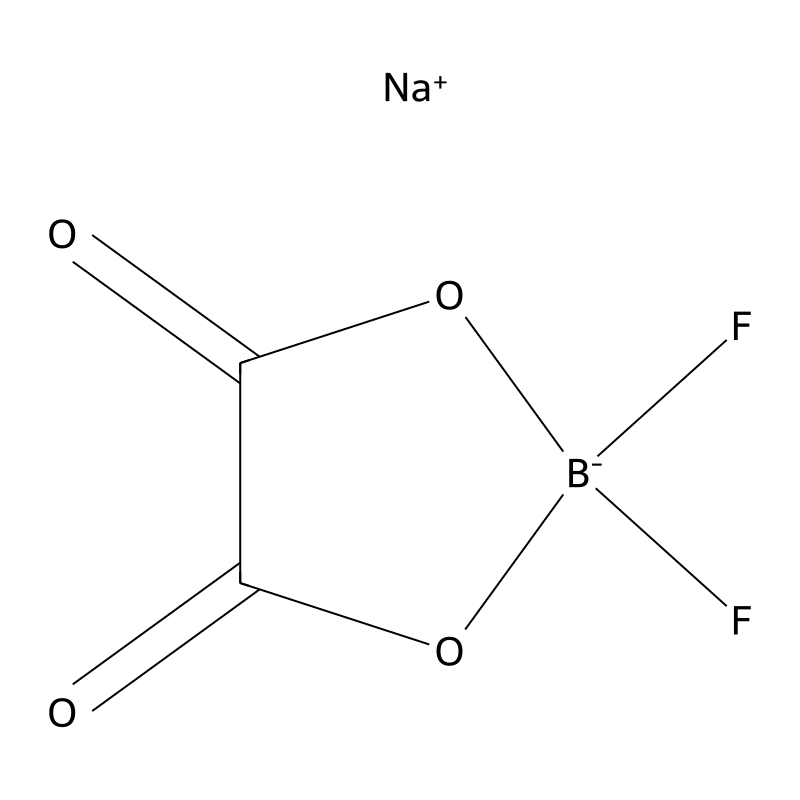

Sodium difluoro(oxalato)borate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Sodium difluoro(oxalato)borate is a chemical compound with the molecular formula and a molecular weight of approximately 295.76 g/mol. This compound appears as a white crystalline powder and is characterized by its ionic nature, comprising sodium cations and difluoro(oxalato)borate anions. Sodium difluoro(oxalato)borate has gained significant attention in recent years, particularly in the context of sodium-ion batteries, where it serves as a crucial additive to enhance the performance and stability of battery electrolytes.

The compound's unique properties stem from its ability to form stable solid electrolyte interphase films on electrode surfaces, which are vital for the efficiency and longevity of sodium-ion batteries. Its thermal stability, low solubility in water, and compatibility with various solvents make it suitable for diverse applications in energy storage and other fields .

- Oxidation and Reduction: The compound can undergo redox reactions, particularly at the electrolyte-electrode interface in batteries. This is essential for maintaining the electrochemical stability of the system .

- Substitution Reactions: Functional groups within sodium difluoro(oxalato)borate can be replaced by other chemical entities under specific conditions, contributing to its versatility in chemical synthesis.

The major products formed from these reactions include stable solid electrolyte interphase films that enhance battery performance.

Sodium difluoro(oxalato)borate can be synthesized through several methods:

- One-Step Reaction: A common synthesis route involves reacting sodium tetrafluoroborate with anhydrous oxalic acid in the presence of aluminum trichloride as a catalyst. This reaction typically occurs in acetonitrile under solid-phase conditions.

- Alternative Synthesis Route: Another method includes reacting boric acid with sodium carbonate and oxalic acid in water at controlled temperatures and pressures. This method can produce sodium chloride and carbon dioxide as by-products alongside the desired compound.

- Optimization Techniques: Adjusting reaction parameters such as temperature, pressure, and reactant ratios can optimize yield and purity during synthesis.

Sodium difluoro(oxalato)borate has several notable applications:

- Electrolyte Additive: It is primarily used as an additive in sodium-ion batteries, enhancing their performance by improving stability and safety during operation .

- Fuel Cell Electrolyte: Due to its high thermal stability and proton conductivity, the compound is also explored for use as an electrolyte in fuel cells.

- Flame Retardant: Its low solubility in water makes it suitable for applications requiring flame retardancy.

- Analytical Chemistry: Sodium difluoro(oxalato)borate can serve as a reagent for fluoride analysis due to its high fluoride content.

Studies have shown that sodium difluoro(oxalato)borate interacts favorably with various common solvents used in sodium-ion batteries. Unlike other electrolyte salts such as sodium perchlorate or sodium hexafluorophosphate, it demonstrates excellent compatibility without generating toxic by-products when exposed to air or water . This characteristic makes it a safer option for battery applications.

Sodium difluoro(oxalato)borate stands out among similar compounds due to its unique properties that enhance the performance of sodium-ion batteries. Here is a comparison with other related compounds:

| Compound | Key Features | Uniqueness |

|---|---|---|

| Sodium tetrafluoroborate | Commonly used electrolyte salt | Less stable than sodium difluoro(oxalato)borate |

| Sodium hexafluorophosphate | High ionic conductivity | Solvent-dependent performance issues |

| Sodium perchlorate | Used in various

Hydrogen Bond Acceptor Count 7

Exact Mass 159.9755392 g/mol

Monoisotopic Mass 159.9755392 g/mol

Heavy Atom Count 10

Dates

Last modified: 11-23-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|